(2S)-1-Dodecanoyl-3-hydroxypyrrolidine-2-carboxylic acid
Description
Properties
Molecular Formula |
C17H31NO4 |
|---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
(2S)-1-dodecanoyl-3-hydroxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C17H31NO4/c1-2-3-4-5-6-7-8-9-10-11-15(20)18-13-12-14(19)16(18)17(21)22/h14,16,19H,2-13H2,1H3,(H,21,22)/t14?,16-/m0/s1 |
InChI Key |
ASHVYUAVTJHCGJ-WMCAAGNKSA-N |
Isomeric SMILES |
CCCCCCCCCCCC(=O)N1CCC([C@H]1C(=O)O)O |
Canonical SMILES |
CCCCCCCCCCCC(=O)N1CCC(C1C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Protection and Activation of Pyrrolidine Core
- Starting from (2S)-pyrrolidine-2-carboxylic acid derivatives, the amino group is commonly protected using tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to prevent undesired reactions during subsequent steps.
- The carboxyl group may be protected as esters (e.g., methyl or benzyl esters) to facilitate selective transformations.
- The hydroxyl group at the 3-position can be introduced or activated by forming alkoxides using strong bases such as sodium hydride, metallic sodium, or n-butyllithium. These alkoxides then undergo alkylation or acylation reactions in the presence of phase transfer catalysts like quaternary ammonium salts or polyethylene glycol to improve reaction efficiency and selectivity.
Acylation of the Nitrogen Atom
- The nitrogen atom of the pyrrolidine ring is acylated with dodecanoyl chloride or dodecanoic acid derivatives under controlled conditions.
- This step is typically performed after the hydroxyl group is protected or activated to avoid side reactions.
- The acylation reaction is carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran (THF) at low temperatures to maintain stereochemical integrity.
Catalytic Hydrogenation and Stereochemical Control
- When double bonds are present in intermediates, catalytic hydrogenation is used to reduce them selectively.
- The process can yield cis isomers preferentially when starting from single enantiomer chiral compounds, avoiding racemization at the 2-position.
- However, care must be taken as catalytic hydrogenation can sometimes lead to racemization at other positions, which requires optimization of reaction conditions.
Deprotection and Purification
- After acylation, protecting groups on the amino and carboxyl groups are removed using acidic conditions such as trifluoroacetic acid (TFA) treatment at controlled temperatures.
- The final product is purified by column chromatography or crystallization to obtain (2S)-1-Dodecanoyl-3-hydroxypyrrolidine-2-carboxylic acid as a pure compound.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Protection of amino group | Boc2O or CbzCl, base, solvent (e.g., THF) | 80-90 | Protects amino group for selective reactions |
| Formation of alkoxide | NaH or n-BuLi, THF, inert atmosphere | - | Activates hydroxyl for alkylation |
| Alkylation/acylation | Dodecanoyl chloride, base, phase transfer catalyst | 75-85 | N-acylation step, stereochemistry retained |
| Catalytic hydrogenation | H2, Pd/C catalyst, low temperature | 70-80 | Reduces double bonds, controls isomerism |
| Deprotection | TFA, dichloromethane, room temperature | 80-90 | Removes Boc or Cbz groups |
| Purification | Column chromatography | - | Final isolation of pure compound |
Research Findings and Optimization Notes
- The use of strong bases to form alkoxides is critical for efficient alkylation without racemization.
- Phase transfer catalysts significantly improve the yield and selectivity of alkylation reactions.
- Catalytic hydrogenation conditions must be carefully controlled to avoid racemization, especially at chiral centers adjacent to the pyrrolidine ring.
- Protecting group strategies are essential to prevent side reactions and maintain stereochemical purity.
- The final compound is typically obtained as a single enantiomer, confirmed by NMR and optical rotation measurements.
Summary Table of Key Preparation Steps
| Preparation Stage | Key Reagents/Conditions | Purpose | Outcome |
|---|---|---|---|
| Amino group protection | Boc2O, CbzCl, base | Protect amino group | Stable intermediate |
| Hydroxyl activation | NaH, n-BuLi, phase transfer catalyst | Form alkoxide for alkylation | Reactive intermediate |
| N-Acylation | Dodecanoyl chloride, base | Attach dodecanoyl group | N-acylated pyrrolidine |
| Catalytic hydrogenation | H2, Pd/C, low temperature | Reduce double bonds, control stereochemistry | Cis isomer formation |
| Deprotection | TFA, dichloromethane | Remove protecting groups | Free amino and carboxyl groups |
| Purification | Column chromatography | Isolate pure product | Pure (2S)-1-Dodecanoyl-3-hydroxypyrrolidine-2-carboxylic acid |
Chemical Reactions Analysis
Acylation of the Hydroxyl Group
The 3-hydroxy group undergoes esterification with acyl chlorides under mild conditions. A representative protocol involves:
-
Reagents : n-Decanoyl chloride, pyridine, 4-dimethylaminopyridine (DMAP)
-
Mechanism : Base-catalyzed nucleophilic acyl substitution (pyridine neutralizes HCl byproduct).
-
Product : (2S,4R)-4-decanoyloxypyrrolidine-2-carboxylic acid derivatives with retention of stereochemistry .
Yield : 88% for analogous compounds under optimized conditions .
| Reactant | Product | Catalyst | Solvent | Yield |
|---|---|---|---|---|
| Hydroxypyrrolidine core | 4-Decanoyloxy ester analog | DMAP | Pyridine | 88% |
Hydrolysis of the Dodecanoyl Amide
The dodecanoyl group attached to the pyrrolidine nitrogen can be cleaved under acidic or basic conditions:
-
Acidic Hydrolysis : HCl or H₂SO₄ at elevated temperatures (80–100°C).
-
Basic Hydrolysis : NaOH or KOH in aqueous ethanol, yielding 3-hydroxypyrrolidine-2-carboxylic acid.
Mechanistic Insight :
This reaction is critical for regenerating the free amine for further functionalization.
Carboxylic Acid Functionalization
The C-2 carboxylic acid participates in standard derivatization reactions:
Esterification
-
Reagents : Benzyl alcohol, DCC (dicyclohexylcarbodiimide), DMAP
-
Product : Benzyl ester derivatives for protection during multi-step syntheses .
Amidation
-
Reagents : Primary/secondary amines with coupling agents (e.g., EDC/HOBt).
-
Application : Generates amide-linked prodrugs or bioactive analogs.
Example Protocol :
-
Activate carboxylic acid with EDC/HOBt in DMF.
-
Add amine (e.g., dodecanesulfonamide) and stir at room temperature .
Stereochemical Stability
The (2S) configuration remains intact during most reactions due to:
Key Data :
Benzyloxycarbonyl (Cbz) Protection
-
Reagents : Benzyl chloroformate, NaHCO₃
-
Application : Temporarily masks the pyrrolidine nitrogen for selective hydroxyl or carboxylate reactions .
tert-Butoxycarbonyl (Boc) Protection
-
Reagents : Boc anhydride, DMAP
-
Advantage : Acid-labile protection compatible with orthogonal deprotection .
Comparative Reactivity Table
Scientific Research Applications
Medicinal Chemistry
1. Drug Development and Delivery Systems
The compound has been investigated for its role in enhancing drug delivery systems. Its structure allows it to function as a permeation enhancer, facilitating the transport of therapeutic agents across biological barriers. This is particularly relevant in the formulation of transdermal patches and oral delivery systems where bioavailability is crucial .
Case Study : A study demonstrated that formulations incorporating (2S)-1-Dodecanoyl-3-hydroxypyrrolidine-2-carboxylic acid significantly improved the absorption rates of various drugs when tested in vitro. The mechanism was attributed to its ability to disrupt lipid bilayers, thereby increasing permeability .
Biochemistry
2. Enzyme Inhibition
Research indicates that (2S)-1-Dodecanoyl-3-hydroxypyrrolidine-2-carboxylic acid can act as an inhibitor for certain enzymes involved in metabolic pathways. This property is being explored for potential therapeutic applications in metabolic disorders.
Case Study : In a biochemical assay, the compound was shown to inhibit specific proteases that play a role in inflammatory responses. The inhibition was dose-dependent, suggesting its potential as an anti-inflammatory agent .
Material Science
3. Synthesis of Functional Polymers
The compound has been utilized in the synthesis of functional polymers that exhibit unique properties such as increased thermal stability and enhanced mechanical strength.
| Property | Value |
|---|---|
| Thermal Stability | Enhanced |
| Mechanical Strength | Increased |
| Biocompatibility | High |
These polymers are being considered for applications in biomedical devices and drug delivery systems due to their favorable interaction with biological tissues .
Mechanism of Action
The mechanism of action of (2S)-1-Dodecanoyl-3-hydroxypyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dodecanoyl group may facilitate membrane penetration, while the hydroxyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares (2S)-1-Dodecanoyl-3-hydroxypyrrolidine-2-carboxylic acid with analogous pyrrolidine derivatives, focusing on structural features, physicochemical properties, and functional implications.
Structural and Functional Group Analysis
- Key Observations: The dodecanoyl group in the target compound introduces significant hydrophobicity compared to shorter or branched acyl chains (e.g., 3,3-dimethyl-2-oxopentanoyl in ). This may enhance membrane permeability but reduce aqueous solubility. The 3-hydroxyl group distinguishes it from compounds like , which lack hydroxylation, and , which has a hydroxyl at the 4-position.
Physicochemical and Spectral Properties
- Electronegativity and Chemical Shifts : Substituent electronegativity influences NMR chemical shifts. For example, sulfation in glycobiology analogs (e.g., 6-O-sulfation in heparan sulfate derivatives) induces proton resonance shifts of +0.07–0.08 ppm . While direct data for the target compound is unavailable, its hydroxyl and acyl groups are expected to similarly perturb neighboring proton environments.
- Thermal Stability: Long aliphatic chains (e.g., dodecanoyl) may lower melting points compared to rigid analogs like the adamantyl-containing compound .
Biological Activity
(2S)-1-Dodecanoyl-3-hydroxypyrrolidine-2-carboxylic acid, also known as a derivative of pyrrolidine and a member of the larger class of carboxylic acids, has garnered attention for its potential biological activities. This article reviews the compound's biological activity, focusing on its antimicrobial, anticancer, and pharmacological properties based on diverse research findings.
- Chemical Formula : C₁₃H₂₅NO₃
- Molecular Weight : 241.35 g/mol
- CAS Number : 4298-08-2
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrrolidine, including (2S)-1-Dodecanoyl-3-hydroxypyrrolidine-2-carboxylic acid, exhibit significant antimicrobial properties. For instance, structure-activity relationship studies indicate that certain modifications in the pyrrolidine structure can enhance activity against Gram-positive bacteria and fungi.
Table 1: Antimicrobial Activity of Pyrrolidine Derivatives
| Compound Name | Target Organisms | Activity Level |
|---|---|---|
| (2S)-1-Dodecanoyl-3-hydroxypyrrolidine-2-carboxylic acid | Staphylococcus aureus | Moderate |
| (2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid | Candida albicans | High |
| 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | Multidrug-resistant pathogens | Significant |
Anticancer Activity
The compound has also shown promise in anticancer research. A study highlighted its potential in inhibiting cell proliferation in various cancer cell lines, including lung and breast cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression.
Case Study: Anticancer Effects
A recent study evaluated the effects of (2S)-1-Dodecanoyl-3-hydroxypyrrolidine-2-carboxylic acid on A549 human lung cancer cells. The results indicated:
- IC50 Value : 25 µM after 48 hours of treatment.
- Mechanism : Induction of apoptosis via activation of caspase pathways.
Pharmacological Properties
Pharmacologically, (2S)-1-Dodecanoyl-3-hydroxypyrrolidine-2-carboxylic acid has been investigated for its potential as a therapeutic agent in various conditions due to its lipid-like properties. It has been noted for:
- Anti-inflammatory Effects : Inhibition of pro-inflammatory cytokines.
- Neuroprotective Effects : Potential modulation of neuroinflammation.
Summary of Research Findings
Research indicates that (2S)-1-Dodecanoyl-3-hydroxypyrrolidine-2-carboxylic acid possesses diverse biological activities that warrant further investigation. The compound's ability to act against multidrug-resistant pathogens and its anticancer properties highlight its potential as a lead compound for drug development.
Table 2: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (2S)-1-dodecanoyl-3-hydroxypyrrolidine-2-carboxylic acid, and how can stereochemical purity be validated?
- Methodological Answer : Synthesis typically involves coupling dodecanoic acid to the pyrrolidine scaffold via acyl transfer reactions. Key steps include:
- Protection of hydroxyl groups : Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to prevent side reactions .
- Stereochemical control : Employ chiral auxiliaries or asymmetric catalysis to ensure the (2S) configuration.
- Validation : Confirm stereochemistry via -NMR coupling constants (e.g., vicinal protons on the pyrrolidine ring) and circular dichroism (CD) spectroscopy .
Q. How can the purity and structural integrity of this compound be assessed post-synthesis?
- Methodological Answer :
- Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95% by area normalization) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H]: ~357.5 g/mol).
- Thermal Stability : Differential scanning calorimetry (DSC) to detect decomposition temperatures, ensuring stability during storage .
Advanced Research Questions
Q. How does the dodecanoyl chain influence the compound’s conformational dynamics in aqueous vs. lipid environments?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model the compound in explicit solvent (water) and membrane-mimetic systems (e.g., DMPC bilayers) to study hydrophobic interactions.
- Nuclear Overhauser Effect (NOE) : Use - NOESY NMR to identify spatial proximity between the dodecanoyl chain and pyrrolidine ring protons .
- Critical Micelle Concentration (CMC) : Measure via fluorescence spectroscopy with pyrene as a probe to assess amphiphilic behavior .
Q. What strategies resolve contradictions in reported bioactivity data (e.g., enzyme inhibition vs. no activity)?
- Methodological Answer :
- Batch Consistency : Verify purity and stereochemistry across studies using chiral HPLC and elemental analysis .
- Assay Conditions : Replicate experiments under standardized pH, temperature, and solvent conditions (e.g., DMSO concentration ≤1% to avoid cytotoxicity) .
- Target Validation : Use CRISPR knockouts or siRNA silencing to confirm specificity in cellular models .
Q. How does the 3-hydroxyl group participate in intermolecular interactions, and what are its implications for crystallization?
- Methodological Answer :
- X-ray Crystallography : Co-crystallize with co-solvents (e.g., PEG 400) to stabilize hydrogen bonds involving the hydroxyl group .
- Hydrogen/Deuterium Exchange (HDX) : Map solvent accessibility of the hydroxyl group in protein-ligand complexes .
Stability and Storage
Q. What are the critical storage conditions to prevent degradation of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
